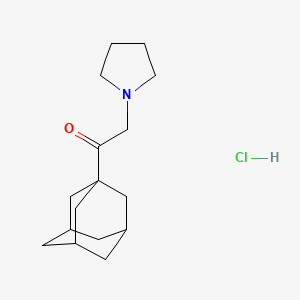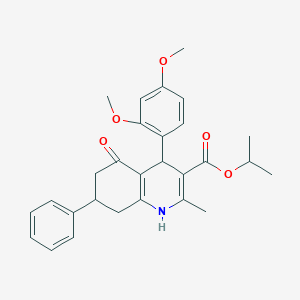![molecular formula C20H32N2O4 B5210428 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5210428.png)
3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide, also known as TPEB, is a chemical compound that has been of interest to scientific researchers due to its potential applications in the field of neuroscience. TPEB is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological and pathological processes in the brain.
Wirkmechanismus
3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide is a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor. mGluR5 is a G protein-coupled receptor that is expressed in various regions of the brain, including the hippocampus, striatum, and cortex. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, the protein kinase C (PKC) pathway, and the extracellular signal-regulated kinase (ERK) pathway.
Biochemical and Physiological Effects:
This compound has been shown to enhance the activity of mGluR5, leading to various biochemical and physiological effects. For example, this compound has been shown to increase the release of glutamate, a neurotransmitter that is involved in various physiological processes in the brain. Additionally, this compound has been shown to enhance synaptic plasticity, which is thought to underlie learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide in lab experiments is that it is a selective modulator of mGluR5, which means that it does not affect other receptors in the brain. This allows researchers to study the specific role of mGluR5 in various physiological and pathological processes. However, one limitation of using this compound is that it is a synthetic compound, which means that it may not accurately reflect the effects of endogenous modulators of mGluR5.
Zukünftige Richtungen
There are several future directions for the study of 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide and mGluR5. One direction is to investigate the therapeutic potential of mGluR5 modulators in various neurological disorders, including addiction, depression, anxiety, and schizophrenia. Additionally, future studies could focus on the role of mGluR5 in synaptic plasticity, learning, and memory, and how modulating this receptor could enhance these processes. Finally, future studies could investigate the structure-activity relationship of mGluR5 modulators, with the goal of developing more selective and potent compounds.
Synthesemethoden
The synthesis of 3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide involves several steps. First, 3,4,5-trimethoxybenzaldehyde is reacted with ethyl magnesium bromide to form the corresponding alcohol. This alcohol is then treated with piperidine and acetic anhydride to form the piperidine derivative. Finally, this derivative is reacted with 2-bromoethylamine hydrobromide to form this compound.
Wissenschaftliche Forschungsanwendungen
3,4,5-triethoxy-N-[2-(1-piperidinyl)ethyl]benzamide has been used extensively in scientific research to study the role of mGluR5 in various neurological disorders, including addiction, depression, anxiety, and schizophrenia. This compound has been shown to enhance the activity of mGluR5, which is thought to have therapeutic potential in these disorders. Additionally, this compound has been used to study the role of mGluR5 in synaptic plasticity, learning, and memory.
Eigenschaften
IUPAC Name |
3,4,5-triethoxy-N-(2-piperidin-1-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4/c1-4-24-17-14-16(15-18(25-5-2)19(17)26-6-3)20(23)21-10-13-22-11-8-7-9-12-22/h14-15H,4-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEDAEDZLOYRQMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCCN2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~2~-(3-chloro-4-methylphenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5210352.png)
![2-(4-biphenylylmethyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5210354.png)
![methyl N-[(1,3-benzoxazol-2-ylthio)acetyl]leucinate](/img/structure/B5210357.png)
![3-(4-fluorophenyl)-5-{3-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5210360.png)

![5-(1-azepanylacetyl)-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5210385.png)
![N-(2,6-diethylphenyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5210396.png)
![N-[(2-hydroxy-1-naphthyl)(phenyl)methyl]-2-methoxybenzamide](/img/structure/B5210434.png)


![N-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1,3-benzothiazol-6-yl]-2-(2-pyridinylthio)acetamide](/img/structure/B5210448.png)

![N-(3,4-difluorophenyl)-3-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5210456.png)
![3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-nitrobenzenesulfonate](/img/structure/B5210458.png)